N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

Description

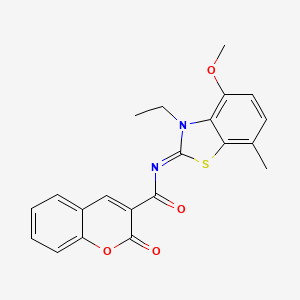

This compound features a benzothiazole ring fused with a coumarin (chromene-2-one) moiety via a carboxamide linkage. The benzothiazole core is substituted with an ethyl group at position 3, a methoxy group at position 4, and a methyl group at position 5. The coumarin unit contributes oxygen-rich electron-withdrawing properties, while the benzothiazole ring system is known for its pharmacological relevance, including antimicrobial and antitumor activities .

Properties

IUPAC Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-4-23-17-16(26-3)10-9-12(2)18(17)28-21(23)22-19(24)14-11-13-7-5-6-8-15(13)27-20(14)25/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZWJKBAOKOVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.5 g/mol. The compound features a complex structure that includes both a benzothiazole moiety and a chromene ring, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. A recent investigation highlighted the effectiveness of such compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Activity

In a controlled experiment involving a derivative of this compound, researchers observed a significant reduction in tumor size in xenograft models when treated with the compound compared to control groups. The study indicated an increase in apoptosis markers and a decrease in proliferative markers within tumor tissues .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results showed notable zones of inhibition at varying concentrations of the compound, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to two analogs:

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (CAS 868378-01-2) .

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (CAS 868375-15-9) .

Analysis of Substituent Effects

Lipophilicity (XLogP3):

- The target compound’s estimated XLogP3 (~4.5) is intermediate between Compound 1 (4.6) and Compound 2 (4.3). The methoxy and methyl groups in the target enhance lipophilicity compared to Compound 2’s electronegative fluorine substituents, which reduce logP .

- Compound 1’s propargyl group introduces rigidity, slightly increasing logP despite its smaller size .

- The target compound’s methoxy group may offset this effect, reducing overall polarity compared to Compound 2.

- Fluorine in Compound 2 improves metabolic stability and electron-withdrawing effects, which could enhance binding affinity in enzyme inhibition .

- Synthetic Considerations: Synthesis routes for similar compounds involve coupling benzothiazole hydrazides with coumarin derivatives under reflux conditions, as seen in related thiazolidinone-coumarin hybrids . Modifications like propargyl or fluorine incorporation require specialized reagents (e.g., mercaptoacetic acid, ZnCl₂ catalysis) .

Research Implications

- Biological Activity: Benzothiazole-coumarin hybrids are studied for antimicrobial and anticancer properties. The target compound’s methoxy group may enhance DNA intercalation, while fluorine in Compound 2 could improve pharmacokinetics .

- Drug Design: Substituent choice balances lipophilicity (for membrane penetration) and polarity (for solubility). The propargyl group in Compound 1 offers a handle for further functionalization via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.